molecular formula C7H6Cl3NO B1253489 2-(Aminomethyl)-3,4,6-trichlorophenol CAS No. 34646-62-3

2-(Aminomethyl)-3,4,6-trichlorophenol

Cat. No.: B1253489
CAS No.: 34646-62-3
M. Wt: 226.5 g/mol
InChI Key: ZKOOKXLPQGZFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(aminomethyl)-3,4,6-trichlorophenol is a member of the class of trichlorophenols that is phenol substituted by chloro groups at positions 3, 4 and 6 and an aminomethyl group at position 2. It is a member of trichlorophenols and a primary amino compound. It derives from a benzylamine.

Properties

CAS No.

34646-62-3

Molecular Formula

C7H6Cl3NO

Molecular Weight

226.5 g/mol

IUPAC Name

2-(aminomethyl)-3,4,6-trichlorophenol

InChI

InChI=1S/C7H6Cl3NO/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1,12H,2,11H2

InChI Key

ZKOOKXLPQGZFCQ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Cl)Cl)CN)O)Cl

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)CN)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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